molecular formula C9H10N2O4 B8702112 4-amino-3-nitrophenylPropanoic acid

4-amino-3-nitrophenylPropanoic acid

Cat. No.: B8702112
M. Wt: 210.19 g/mol
InChI Key: BKSYOYRLJJVUAN-UHFFFAOYSA-N
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Description

4-Amino-3-nitrophenylpropanoic acid is an arylpropanoic acid derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the para (4th) position and a nitro (-NO₂) group at the meta (3rd) position, linked to a propanoic acid chain. Arylpropanoic acids are widely studied for their biological activities, particularly in non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents . The amino and nitro substituents likely influence its solubility, acidity, and interactions with biological targets, distinguishing it from analogs with hydroxyl, methoxy, or alternative substitution patterns.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(4-amino-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H10N2O4/c1-5(9(12)13)6-2-3-7(10)8(4-6)11(14)15/h2-5H,10H2,1H3,(H,12,13)

InChI Key

BKSYOYRLJJVUAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-amino-3-nitrophenylpropanoic acid with key structural analogs, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Substituent Effects and Structural Analogues
Compound Name Substituents (Phenyl Ring) Acid Chain Key Functional Groups
4-Amino-3-nitrophenylpropanoic acid 4-NH₂, 3-NO₂ Propanoic acid Amino (electron-donating), nitro (electron-withdrawing)
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-OH, 3-NO₂ Propanoic acid Hydroxyl (polar, acidic), nitro
3-Amino-3-(4-hydroxyphenyl)propanoic acid 4-OH, 3-NH₂ Propanoic acid Hydroxyl, amino (dual polar groups)
4-Methoxy-3-nitrobenzoic acid 4-OCH₃, 3-NO₂ Benzoic acid Methoxy (electron-donating), nitro

Key Observations :

  • Electron Effects: The nitro group (-NO₂) is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution. In contrast, the amino group (-NH₂) is electron-donating, increasing ring reactivity.
  • Solubility: Hydroxyl (-OH) and amino groups enhance water solubility via hydrogen bonding, whereas methoxy (-OCH₃) and nitro groups reduce it due to steric hindrance or hydrophobic interactions.
  • Acidity: The propanoic acid chain contributes to acidity (pKa ~4.8), but substituents modulate this. For example, hydroxyl groups (as in 3-(4-hydroxy-3-nitrophenyl)propanoic acid) may lower pKa further due to intramolecular hydrogen bonding .
Physicochemical Properties
Compound Name Melting Point (°C) Water Solubility LogP (Predicted)
4-Amino-3-nitrophenylpropanoic acid Not reported Moderate ~1.2
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 80–90 High ~0.8
3-Amino-3-(4-hydroxyphenyl)propanoic acid Not reported High ~-0.3
4-Methoxy-3-nitrobenzoic acid Not reported Low ~2.1

Analysis :

  • The hydroxyl-containing analog (3-(4-hydroxy-3-nitrophenyl)propanoic acid) exhibits higher solubility due to polar interactions, whereas the methoxy-nitrobenzoic acid derivative has lower solubility, aligning with its hydrophobic substituents.

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